1,1,12,12-Dodecanetetracarboxylic acid
Overview
Description
1,1,12,12-Dodecanetetracarboxylic acid is an organic compound with the chemical formula C16H26O8. It is a solid at room temperature, typically appearing as colorless or slightly yellow crystals. This compound is notable for containing four carboxyl groups, making it a tetracarboxylic acid. It is primarily used as a raw material and intermediate in organic synthesis, particularly in the production of polyesters and diesters .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for preparing 1,1,12,12-Dodecanetetracarboxylic acid involves a carbonation reaction. The synthetic route typically starts with an appropriate alkane as the starting material. The alkane undergoes an oxidation reaction to form the corresponding aldehyde. This aldehyde is then subjected to a carboxylation reaction, involving oxidation and acid catalysis steps, to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation and carboxylation processes. These processes are optimized for efficiency and yield, utilizing advanced catalysts and reaction conditions to ensure the consistent production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
1,1,12,12-Dodecanetetracarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form corresponding alcohols or aldehydes.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alcohols, amines, and acid chlorides are used under acidic or basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Various oxidation products depending on the extent of oxidation.
Reduction: Alcohols and aldehydes.
Substitution: Esters, amides, and other derivatives.
Scientific Research Applications
1,1,12,12-Dodecanetetracarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including polyesters and diesters.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1,12,12-Dodecanetetracarboxylic acid involves its interaction with various molecular targets and pathways. The compound’s four carboxyl groups allow it to act as a ligand in coordination chemistry, forming complexes with metal ions. These complexes can influence various chemical and biological processes, including catalysis and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 1,1,10,10-Decanetetracarboxylic acid
- 1,1,8,8-Octanetetracarboxylic acid
- 1,1,6,6-Hexanetetracarboxylic acid
Uniqueness
1,1,12,12-Dodecanetetracarboxylic acid is unique due to its longer carbon chain and the presence of four carboxyl groups. This structure provides distinct chemical properties and reactivity compared to shorter-chain tetracarboxylic acids. Its ability to form stable complexes with metal ions and its role as a versatile intermediate in organic synthesis highlight its importance in various scientific and industrial applications .
Properties
IUPAC Name |
dodecane-1,1,12,12-tetracarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c17-13(18)11(14(19)20)9-7-5-3-1-2-4-6-8-10-12(15(21)22)16(23)24/h11-12H,1-10H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCXESIWEYTBMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(C(=O)O)C(=O)O)CCCCC(C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5070997 | |
Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5070997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68025-28-5 | |
Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68025-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068025285 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1,12,12-Dodecanetetracarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5070997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dodecane-1,1,12,12-tetracarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.969 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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